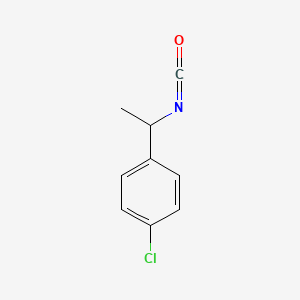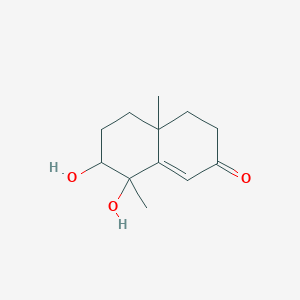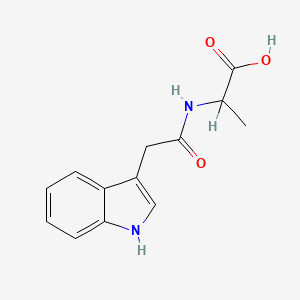
3'-N-Desmethyl-3'-N-formyl Azithromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-N-Desmethyl-3’-N-formyl Azithromycin is a derivative of azithromycin, a widely used antibiotic. This compound is often referred to as an impurity or a related compound of azithromycin. It has a molecular formula of C38H70N2O13 and a molecular weight of 762.97 . The compound is characterized by the presence of a formyl group and the absence of a methyl group at the 3’ position of the azithromycin molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N-Desmethyl-3’-N-formyl Azithromycin typically involves the modification of azithromycinThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformation .
Industrial Production Methods
Industrial production of 3’-N-Desmethyl-3’-N-formyl Azithromycin follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3’-N-Desmethyl-3’-N-formyl Azithromycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3’-N-Desmethyl-3’-N-formyl Azithromycin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of azithromycin derivatives.
Biology: The compound is studied for its biological activity and potential effects on various biological systems.
Medicine: Research focuses on its potential therapeutic applications and its role as an impurity in pharmaceutical formulations.
Industry: It is used in the development and quality control of azithromycin-based products
Wirkmechanismus
The mechanism of action of 3’-N-Desmethyl-3’-N-formyl Azithromycin is similar to that of azithromycin. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action disrupts bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azithromycin: The parent compound, widely used as an antibiotic.
3’-N-Desmethyl Azithromycin: Lacks the formyl group but is otherwise similar.
3’-N-Formyl Azithromycin: Contains the formyl group but retains the methyl group at the 3’ position
Uniqueness
3’-N-Desmethyl-3’-N-formyl Azithromycin is unique due to its specific structural modifications, which can influence its chemical and biological properties. These modifications make it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C38H70N2O13 |
|---|---|
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |
InChI |
InChI=1S/C38H70N2O13/c1-14-27-38(10,47)31(43)24(6)39(11)18-20(2)16-36(8,46)33(53-35-29(42)26(40(12)19-41)15-21(3)49-35)22(4)30(23(5)34(45)51-27)52-28-17-37(9,48-13)32(44)25(7)50-28/h19-33,35,42-44,46-47H,14-18H2,1-13H3 |
InChI-Schlüssel |
QNGDWLRYIAHQGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


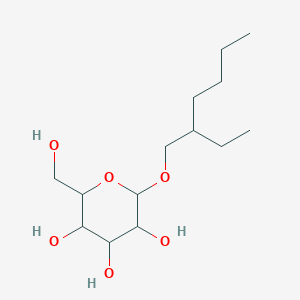
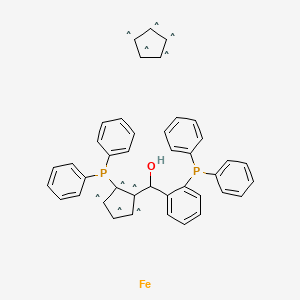
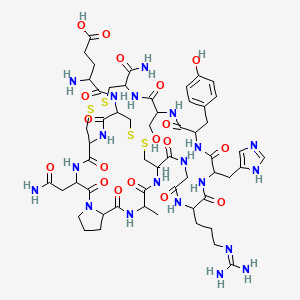
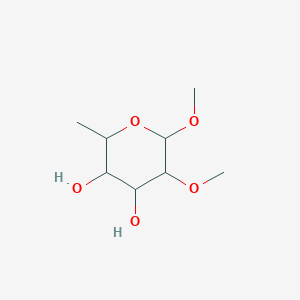
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
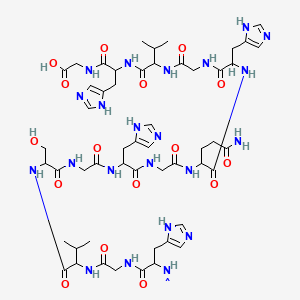

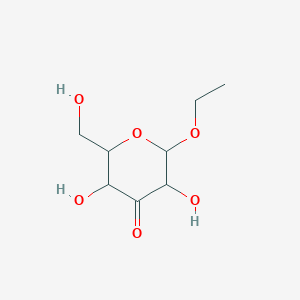

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
